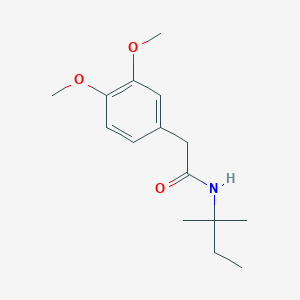![molecular formula C19H21ClN2O2 B5790035 N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5790035.png)
N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide, also known as Boc-4-Cl-Phe-NH-CH2-CO-Ph, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in drug development.
Wirkmechanismus
N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide works by binding to the active site of HDAC6, thereby inhibiting its activity. This results in the accumulation of acetylated proteins, which can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide in lab experiments is its specificity for HDAC6, which makes it a valuable tool for studying the role of HDAC6 in cellular processes. However, one limitation is its potential toxicity, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide. One direction is to investigate its potential therapeutic applications in cancer treatment and neurodegenerative diseases. Another direction is to explore its effects on other cellular processes and its potential interactions with other proteins. Additionally, further research is needed to optimize its synthesis method and improve its specificity and safety for use in lab experiments.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide involves the reaction of N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide-OH with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-{[(4-chlorophenyl)acetyl]amino}benzamide has been extensively studied for its potential applications in drug development. It has been identified as a potential inhibitor of the enzyme histone deacetylase 6 (HDAC6), which plays a crucial role in the regulation of various cellular processes, including cell division, gene expression, and protein degradation. Inhibition of HDAC6 has been shown to have therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[[2-(4-chlorophenyl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)22-18(24)15-6-4-5-7-16(15)21-17(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVLFOYMODMEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)
![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)
![methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
![2-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5789995.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
![1-(4-methylphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5790041.png)
![5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5790047.png)

![N-(4-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5790062.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)